molecular formula C22H19FN4O2 B2473612 N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260930-77-5

N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2473612
CAS No.: 1260930-77-5
M. Wt: 390.418
InChI Key: SKSDZXLOMQZDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound designed for advanced pharmaceutical and neuropharmacology research. This molecule features a 1,3,4-oxadiazole ring, a heterocyclic moiety recognized in medicinal chemistry as a bioisostere for ester and amide groups, which can enhance metabolic stability and binding affinity in drug candidates . Compounds with this specific scaffold are investigated for their potential to interact with key neurotransmitter systems in the central nervous system. Research on analogous structures suggests potential activity as modulators of G protein-coupled receptors (GPCRs), including metabotropic glutamate (mGlu) receptors, which are attractive targets for numerous psychiatric and neurologic disorders . The integration of the fluorophenyl and dimethylphenyl groups is intended to fine-tune the molecule's electronic properties and lipophilicity, optimizing its pharmacokinetic profile. This product is provided for non-human research applications and is a valuable tool for scientists exploring new therapeutic agents in areas such as CNS disorders, oncology, and inflammation. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-14-5-10-18(15(2)12-14)24-20(28)13-27-11-3-4-19(27)22-25-21(26-29-22)16-6-8-17(23)9-7-16/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSDZXLOMQZDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H20FN3O3\text{C}_{24}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}

Key Features:

  • Functional Groups : The presence of oxadiazole and pyrrole moieties suggests potential for diverse biological interactions.
  • Molecular Weight : Approximately 415.43 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Specifically, derivatives of 1,2,4-oxadiazole have shown significant activity against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating various oxadiazole derivatives, the compound exhibited notable cytotoxicity against several cancer cell lines:

  • PC-3 (Prostate Cancer) : IC50 = 0.67 µM
  • HCT-116 (Colon Cancer) : IC50 = 0.80 µM
  • ACHN (Renal Cancer) : IC50 = 0.87 µM .

These values suggest that this compound may be a promising candidate for further development in cancer therapeutics.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymes : It has been reported to inhibit key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Other Pharmacological Effects

In addition to its anticancer properties, compounds with similar structures have demonstrated other biological activities:

  • Antimicrobial Activity : Some derivatives show efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The 1,2,4-oxadiazole derivatives have also been noted for their anti-inflammatory properties, potentially beneficial in conditions like arthritis .

Biological Activity Table

Activity TypeCell Line/OrganismIC50/Effectiveness
AnticancerPC-3 (Prostate)0.67 µM
AnticancerHCT-116 (Colon)0.80 µM
AnticancerACHN (Renal)0.87 µM
AntimicrobialS. aureusModerate Activity
Anti-inflammatoryVarious ModelsSignificant Reduction

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. For instance, a related compound, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, demonstrated significant anticancer activity against various cancer cell lines such as SNB-19 and OVCAR-8, achieving percent growth inhibitions of 86.61% and 85.26%, respectively . This suggests that the oxadiazole moiety may play a crucial role in enhancing the anticancer efficacy of these compounds.

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and pyrrole rings can significantly influence biological activity. For instance, modifications to the fluorophenyl group have been shown to enhance binding affinity and selectivity towards cancer cell lines .

Pharmacological Studies

Pharmacological assessments have indicated that derivatives of this compound exhibit not only anticancer properties but also potential anti-inflammatory effects. In silico studies suggest that these compounds may act as inhibitors of lipoxygenase enzymes involved in inflammatory processes . This dual action opens avenues for their use in combination therapies targeting both cancer and inflammation.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyCompoundActivityResults
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineAnticancerPGIs: SNB-19 (86.61%), OVCAR-8 (85.26%)
Various oxadiazole derivativesAntibacterial & AnticancerSignificant activity against Gram-positive bacteria
Lipoxygenase inhibitorsAnti-inflammatoryEffective inhibition confirmed through docking studies

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Electron-Withdrawing Groups (): The chloro and fluoro substituents in increase polarity and may enhance binding to electron-rich targets (e.g., enzymes with aromatic pockets).
  • Lipophilic vs. Polar Groups (Target vs. ) : The target’s 2,4-dimethylphenyl group (lipophilic) contrasts with the 2-methoxyethyl group (polar, hydrogen-bonding capable) in . This difference suggests the target may exhibit higher membrane permeability but lower aqueous solubility compared to .
  • The 4-isopropylphenyl substituent adds steric bulk, which might hinder target engagement in crowded binding sites.

Molecular Weight and Drug-Likeness

  • The target compound (MW ~428) and (MW 431) fall within the acceptable range for oral bioavailability (Lipinski’s rule: MW < 500).

Preparation Methods

Hydrazide Intermediate Formation

The oxadiazole ring is constructed via cyclization of a hydrazide intermediate. Ethyl 4-fluorobenzoate reacts with hydrazine hydrate in refluxing ethanol (78°C, 6–8 hours) to yield 4-fluorobenzohydrazide (85–90% yield).

Cyclization to Oxadiazole

Hydrazide intermediates undergo cyclodehydration with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux. For example, 4-fluorobenzohydrazide reacts with 4-fluorophenylacetic acid in PPA (120°C, 4 hours) to form 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (75% yield).

Key Reaction Conditions

Reagent Solvent Temperature Yield Source
POCl₃ DMF 110°C 70%
PPA Toluene 120°C 75%

Synthesis of 1H-Pyrrole Ring

Paal-Knorr Pyrrole Synthesis

2,5-Dimethoxytetrahydrofuran undergoes acid-catalyzed condensation with ammonium acetate in glacial acetic acid (80°C, 3 hours) to form 1H-pyrrole (90% yield).

Functionalization at the 2-Position

Electrophilic substitution introduces the oxadiazole moiety. Using Friedel-Crafts alkylation, 1H-pyrrole reacts with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine in the presence of AlCl₃ (0°C to room temperature, 2 hours), achieving 85% regioselectivity for the 2-position.

Acetamide Side Chain Introduction

Bromoacetamide Preparation

N-(2,4-dimethylphenyl)-2-bromoacetamide is synthesized via Schotten-Baumann reaction:

  • 2,4-Dimethylaniline reacts with bromoacetyl bromide in dichloromethane (0°C, 1 hour) with triethylamine as a base (95% yield).

Nucleophilic Substitution

The pyrrole-oxadiazole intermediate couples with N-(2,4-dimethylphenyl)-2-bromoacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (60°C, 6 hours, 70–75% yield).

Optimized Coupling Conditions

Base Solvent Temperature Yield Source
K₂CO₃ DMF 60°C 75%
NaH THF 50°C 68%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency during cyclization steps, reducing reaction times by 40% compared to batch processes.

Purification Techniques

Flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >98% purity. Automated crystallization systems minimize manual handling.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Oxadiazole C=N stretch at 1600–1650 cm⁻¹; pyrrole N-H stretch at 3400 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃):
    • 4-Fluorophenyl protons: δ 7.45–7.55 (m, 2H).
    • Pyrrole protons: δ 6.75 (s, 1H), 6.90 (s, 1H).
    • Acetamide CH₃: δ 2.25 (s, 6H).
  • ESI-MS : m/z 390.42 [M+H]⁺.

Purity Assessment

HPLC (C18 column, acetonitrile/water) confirms >99% purity with retention time = 12.4 minutes.

Challenges and Optimization

Regioselectivity in Pyrrole Functionalization

AlCl₃ catalysis improves 2-substitution selectivity (85%) over 3-substitution (15%).

Byproduct Formation

Overalkylation during coupling is mitigated by stoichiometric control (1:1.05 molar ratio of pyrrole to bromoacetamide).

Q & A

Basic: What are the critical steps and challenges in synthesizing N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide?

Methodological Answer:
The synthesis typically involves three stages:

Oxadiazole Ring Formation : Cyclization of a nitrile precursor with hydroxylamine under reflux in ethanol/water, requiring precise pH control (e.g., NaOH) to avoid side reactions .

Pyrrole-Acetamide Coupling : A nucleophilic substitution reaction between the oxadiazole intermediate and a pyrrole derivative, often using DMF as a solvent and potassium carbonate as a base at 80–100°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final compound due to polar by-products .
Key Challenge : Low yields (30–40%) in oxadiazole formation due to competing hydrolysis; optimizing stoichiometry and reaction time improves efficiency .

Advanced: How can reaction conditions be optimized to enhance oxadiazole ring formation efficiency?

Methodological Answer:
A factorial design approach is recommended to systematically vary parameters:

ParameterOptimal RangeImpact on Yield
Temperature90–110°CHigher temps favor cyclization but risk decomposition
Solvent RatioEthanol:H₂O (3:1)Minimizes hydrolysis of nitrile precursor
Reaction Time6–8 hoursProlonged time increases side products (e.g., amide formation)
Validation : Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) and confirm purity by HPLC (>95%) .

Basic: What analytical techniques are used to confirm structural integrity and purity?

Methodological Answer:
A multi-technique approach is critical:

TechniqueApplicationExample Data
¹H/¹³C NMR Confirm substituent positionsδ 7.2–7.4 ppm (fluorophenyl), δ 2.3 ppm (CH₃)
HRMS Verify molecular formula[M+H]+ m/z = 462.1520 (calc. 462.1518)
HPLC Assess purity (>98% for bioassays)Retention time = 12.3 min (C18 column)
Note : FT-IR can validate functional groups (e.g., C=O stretch at 1680 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. no effect)?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use identical enzyme sources (e.g., recombinant human COX-2) and substrate concentrations (10 µM arachidonic acid) .
  • Dose-Response Curves : Test across a broad range (0.1–100 µM) to calculate IC₅₀ values; inconsistencies may indicate non-target effects .
  • Cellular Models : Validate in LPS-stimulated macrophages to assess cellular permeability and metabolite interference .
    Example : A 2024 study found discrepancies resolved by pre-incubating the compound with liver microsomes to account for metabolic stability .

Advanced: What computational strategies support the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

Molecular Docking : Identify key binding interactions (e.g., hydrogen bonding with COX-2 Arg120) using AutoDock Vina .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP values to predict solubility .

ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., reduce logP from 3.5 to 2.8 via -OH substitution) .
Case Study : Methyl-to-ethoxy substitution on the dimethylphenyl group improved metabolic half-life (t₁/₂ = 4.2 → 8.7 h in rat liver microsomes) .

Basic: What in vitro models are appropriate for initial biological activity screening?

Methodological Answer:
Prioritize target-specific and cell-based assays:

  • Enzyme Inhibition : COX-1/2 inhibition assays using colorimetric kits (e.g., Cayman Chemical) .
  • Anticancer Activity : MTT assay in HeLa or MCF-7 cells (48 h exposure, IC₅₀ reported at 15–25 µM) .
  • Cytotoxicity : Parallel testing in non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How can regioselectivity issues during pyrrole functionalization be addressed?

Methodological Answer:
Regioselectivity in pyrrole N-alkylation is controlled by:

  • Base Selection : Use weaker bases (e.g., NaHCO₃) to favor N-1 substitution over N-2 .
  • Protecting Groups : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups .
  • Microwave Synthesis : Short reaction times (10 min at 120°C) reduce side-product formation .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Monitoring : Annual HPLC analysis; degradation <5% over 2 years under recommended conditions .

Advanced: What strategies validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to COX-2 in cell lysates by measuring protein melting shifts .
  • Click Chemistry Probes : Introduce an alkyne handle for pull-down assays and target identification .

Advanced: How can metabolomics identify off-target effects or toxic metabolites?

Methodological Answer:

  • LC-HRMS Metabolite Profiling : Detect phase I/II metabolites (e.g., glucuronidated or hydroxylated derivatives) in hepatocyte incubations .
  • Pathway Analysis : Use MetaboAnalyst to map altered pathways (e.g., glutathione depletion indicating oxidative stress) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.